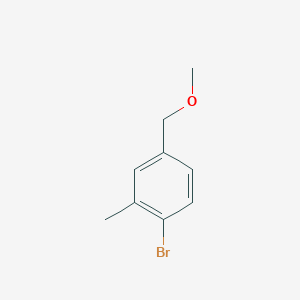
1-Bromo-4-(methoxymethyl)-2-methylbenzene
Vue d'ensemble
Description
“1-Bromo-4-(methoxymethyl)-2-methylbenzene” is a chemical compound with the empirical formula C8H9BrO . It is also known as “1-Bromo-2-(methoxymethyl)benzene” and "4-Methoxybenzyl bromide" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the product obtained in the first step (4-bromomethylbenzoic acid) is not lachrymatory, unlike most benzyl halides . Most reactions involving NBS use carbon tetrachloride as a solvent, but in this work, chlorobenzene was used instead . 4-Bromomethylbenzoic acid can also be used to synthesize .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9BrO/c1-10-8-4-2-7 (6-9)3-5-8/h2-5H,6H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 201.06 . It has a refractive index n20/D 1.5780 (lit.), a boiling point of 91 °C/1 mmHg (lit.), and a density of 1.395 g/mL at 19 °C (lit.) .Applications De Recherche Scientifique
1. Catalytic Applications
- The liquid-phase oxidation of methylbenzenes, including compounds similar to 1-Bromo-4-(methoxymethyl)-2-methylbenzene, has been catalyzed by a cobalt-copper-bromide system. This process yields benzyl acetates and benzaldehydes with high selectivities (Okada & Kamiya, 1981).
2. Steric Protection in Chemical Synthesis
- Sterically hindered bromobenzene derivatives have been prepared for use in stabilizing low-coordinate phosphorus compounds, indicating the potential use of similar compounds like this compound in advanced chemical synthesis (Yoshifuji et al., 1993).
3. Improvement of Drug Synthesis Processes
- In drug discovery, telescoping processes have been introduced to synthesize key intermediates efficiently. Compounds like this compound, used as intermediates, have seen improved synthesis routes, enhancing overall efficiency (Nishimura & Saitoh, 2016).
4. Marine-Derived Antioxidant and Anticancer Compounds
- Bromophenols derived from marine algae, similar in structure to this compound, have been studied for their antibacterial properties. This research suggests the potential for related compounds in biomedical applications (Xu et al., 2003).
5. Applications in Fragrance Synthesis
- The coupling of β-methallyl alcohol with compounds similar to this compound has been catalyzed to produce floral fragrances, indicating its potential use in the fragrance industry (Scrivanti et al., 2008).
6. Synthesis of Resorcinol Derivatives
- The synthesis of 2-[(Arylthio)Methyl]- and 2-[(Alkylthio)Methyl]Resorcinols has been reported using bromomethylbenzene derivatives. This indicates the relevance of compounds like this compound in producing valuable chemical derivatives (Konishi et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(methoxymethyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-5-8(6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCHJZKMDLBMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256031 | |
| Record name | Benzene, 1-bromo-4-(methoxymethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-61-4 | |
| Record name | Benzene, 1-bromo-4-(methoxymethyl)-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166386-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(methoxymethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


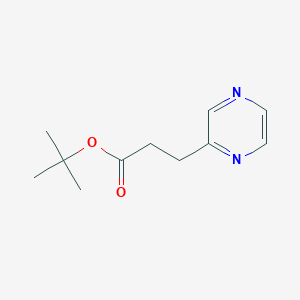

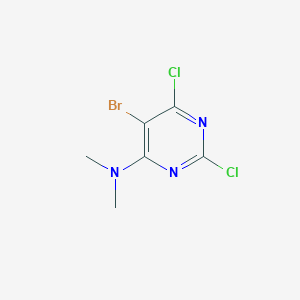



![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)
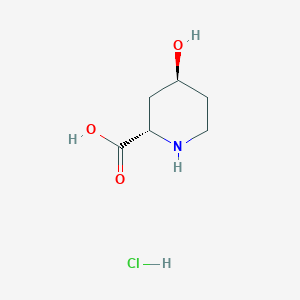
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)
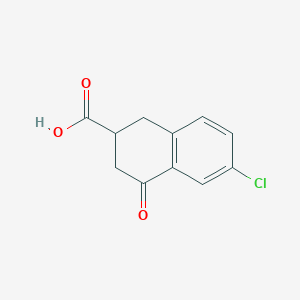
![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)
![Imidazo[1,2-b]pyridazine-3,6-diamine](/img/structure/B3245131.png)
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-one](/img/structure/B3245139.png)

